molecular formula C23H17N3O3S B2527779 N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide CAS No. 1170115-88-4

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2527779
CAS No.: 1170115-88-4
M. Wt: 415.47
InChI Key: JOPHCHOOJDCSHW-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of 6-acetamidobenzo[d]thiazole with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide

Uniqueness

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to its combined benzothiazole and xanthene structures, which confer distinct optical and biological properties. This makes it particularly valuable in applications requiring fluorescence and bioactivity .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-13(27)24-14-10-11-17-20(12-14)30-23(25-17)26-22(28)21-15-6-2-4-8-18(15)29-19-9-5-3-7-16(19)21/h2-12,21H,1H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPHCHOOJDCSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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